4-(Phenoxymethyl)piperidine

Lipophilicity CNS drug design Physicochemical profiling

4-(Phenoxymethyl)piperidine (CAS 63614-86-8) is a 4-substituted piperidine building block with molecular formula C₁₂H₁₇NO, molecular weight 191.27 g/mol, and a predicted logP of 1.92. The compound exists as a crystalline solid at room temperature (m.p.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 63614-86-8
Cat. No. B1622545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenoxymethyl)piperidine
CAS63614-86-8
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13H,6-10H2
InChIKeyBREBKAKBNYXIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenoxymethyl)piperidine (CAS 63614-86-8): Physicochemical Identity and Scaffold Role


4-(Phenoxymethyl)piperidine (CAS 63614-86-8) is a 4-substituted piperidine building block with molecular formula C₁₂H₁₇NO, molecular weight 191.27 g/mol, and a predicted logP of 1.92 . The compound exists as a crystalline solid at room temperature (m.p. 41–43 °C) [1] and bears a free secondary amine that serves as the primary site for N-functionalization. It is the unsubstituted parent scaffold of a well-characterized series of halogenated 4-(phenoxymethyl)piperidines developed as high-affinity sigma receptor ligands, with dissociation constants (Kᵢ) at σ₁ receptors ranging from 0.38 to 24.3 nM and σ₂/σ₁ selectivity ratios spanning 1.19 to 121 [2]. Commercially, the compound is supplied as the free base at purities of 95–98% and is catalogued as a research intermediate for medicinal chemistry and radiopharmaceutical precursor applications.

Why 4-(Phenoxymethyl)piperidine Cannot Be Replaced by 4-Benzylpiperidine or Positional Isomers in Sigma-Targeted Programs


Structurally analogous piperidine building blocks—notably 4-benzylpiperidine (CAS 31252-42-3) and 3-(phenoxymethyl)piperidine (CAS 405059-85-0)—are not functionally interchangeable with 4-(phenoxymethyl)piperidine. The ether oxygen in the phenoxymethyl side chain reduces logP by approximately 0.64 units relative to 4-benzylpiperidine (logP 1.92 vs. 2.56) , altering both physicochemical handling properties and CNS drug-likeness parameters. Critically, the 4-phenoxymethyl pharmacophore enables a σ₁/σ₂ selectivity window (ratio 1.19–121) that is substantially broader than that achievable with the 4-benzylpiperidine scaffold (σ₂/σ₁ selectivity range 0.1–9) [1][2]. Positional isomerism is equally consequential: moving the phenoxymethyl group from the 4- to the 3-position of the piperidine ring redirects biological activity from sigma receptor binding toward serotonin reuptake inhibition [3]. These inter-scaffold differences mean that substituting one building block for another will generate chemotypes with divergent target engagement profiles, precluding reliable crossover in SAR-driven medicinal chemistry programs.

4-(Phenoxymethyl)piperidine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


LogP Reduction of 0.64 Units vs. 4-Benzylpiperidine Improves CNS Drug-Likeness and Aqueous Handling

4-(Phenoxymethyl)piperidine exhibits a predicted logP of 1.92 , which is 0.64 log units lower than the logP of 2.56 reported for its closest structural analog 4-benzylpiperidine (CAS 31252-42-3) . This difference arises from the replacement of the benzylic methylene (–CH₂–) with an ether oxygen (–O–) in the side chain. A logP below 2 places 4-(phenoxymethyl)piperidine within the optimal lipophilicity window for CNS drug candidates (logP 1–3), whereas 4-benzylpiperidine at logP 2.56 approaches the upper boundary associated with increased non-specific tissue binding and reduced aqueous solubility.

Lipophilicity CNS drug design Physicochemical profiling

Solid Physical State at Ambient Temperature vs. Liquid 4-Benzylpiperidine Enables More Accurate Laboratory Handling

The free base of 4-(phenoxymethyl)piperidine is a crystalline solid with a melting point of 41–43 °C as documented in the original Boehringer Mannheim patent [1]. In contrast, 4-benzylpiperidine free base is a liquid at room temperature with a melting point of 6–7 °C . This physical state difference is directly attributable to the ether oxygen in the phenoxymethyl side chain, which introduces dipole–dipole interactions that stabilize the crystal lattice.

Physical form Weighing accuracy Compound management

Broad σ₁/σ₂ Selectivity Window (1.19–121) vs. Narrower Window (0.1–9) for 4-Benzylpiperidine Scaffolds

N-Substituted derivatives of 4-(phenoxymethyl)piperidine exhibit σ₂/σ₁ selectivity ratios spanning 1.19 to 121 across a panel of halogenated and N-alkylated analogs, as determined by in vitro radioligand displacement assays against [³H]-(+)-pentazocine (σ₁) and [³H]-DTG (σ₂) in guinea pig brain membranes [1]. The most selective compound in the series achieved a σ₂/σ₁ ratio of 121, corresponding to a >100-fold preference for σ₁ over σ₂. For comparison, the best-in-class 4-benzylpiperidine derivatives reported by Costantino et al. achieved a maximum σ₂/σ₁ selectivity of only 9, with many compounds in the series showing ratios below 1 (i.e., preferential σ₂ binding) [2]. The ether oxygen in the 4-phenoxymethyl scaffold is identified as a critical pharmacophoric element contributing to this enhanced σ₁ discrimination.

Sigma receptor Subtype selectivity Structure-activity relationship

4-Position Substitution Routes to Sigma-1 Ligands Whereas 3-Position Substitution Favors Serotonin Reuptake Pharmacology

The position of the phenoxymethyl substituent on the piperidine ring is a binary determinant of biological target engagement. 4-(Phenoxymethyl)piperidine-derived compounds achieve sub-nanomolar affinity at sigma-1 receptors, exemplified by 1-cyclopropylmethyl-4-(4-iodo-phenoxymethyl)-piperidine (CHEMBL44739) with a Kᵢ of 0.5 nM at σ₁ and >10,000 nM at dopamine D₂ (>20,000-fold selective) [1]. In contrast, 3-(phenoxymethyl)piperidine derivatives are documented in the patent literature as serotonin reuptake inhibitors, with the 3-substituted scaffold historically associated with calcium channel blockade and antidepressant pharmacology (U.S. Patents 3,634,437 and WO 92/02501) [2]. Direct binding data for a related 4-substituted N-cyclopropylmethyl analog show Kᵢ = 53 nM at serotonin 5-HT₂ receptors [3], indicating residual serotonergic affinity even in the optimized sigma-directed series; the 3-substituted isomer is expected to exhibit substantially greater serotonin transporter engagement.

Positional isomerism Target selectivity Medicinal chemistry

Clinical Imaging Translation: [¹²³I]TPCNE Achieves 8.7% Human Brain Uptake with Specific Sigma-1 Binding Blocked 42–73% by Haloperidol

The 4-(phenoxymethyl)piperidine scaffold has been advanced to clinical SPECT imaging via [¹²³I]TPCNE (1-(trans-[¹²³I]iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine; Kᵢ = 0.67 nM at σ₁; logP = 3.36) [1]. In seven healthy human volunteers, [¹²³I]TPCNE demonstrated high whole-brain uptake averaging 8.7% of injected activity with no significant clearance observed up to 30 hours post-injection [1]. Oral haloperidol pretreatment (2.5 mg) reduced regional brain radioactivity concentrations by 42% (cerebellum) to 73% (thalamus), confirming sigma-1-specific binding in vivo [1]. No 4-benzylpiperidine-derived SPECT tracer has achieved comparable human brain imaging validation. The melanoma-targeting potential of this scaffold class is further evidenced by [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine, which produced tumor-to-blood ratios of 68.4 at 48 hours in B16 melanoma-bearing mice [2].

SPECT imaging Sigma-1 receptor Clinical translation

Well-Characterized Three-Step Synthesis with 84% Final Deprotection Yield Enables Reproducible Scale-Up

A fully characterized three-step synthetic route to 4-(phenoxymethyl)piperidine is disclosed in US Patent 4,243,807A (Boehringer Mannheim) [1]. Variant II proceeds via (i) hydrogenation of 4-hydroxymethylpyridine to 4-hydroxymethylpiperidine (b.p. 126–130 °C/14 mmHg), (ii) N-benzoylation followed by chlorination to yield N-benzoyl-4-chloromethylpiperidine (90% yield, m.p. 68–70 °C), (iii) Williamson ether synthesis with phenol and subsequent basic hydrolysis of the benzoyl protecting group, affording the free base in 84% yield for the final deprotection step (overall 52% from N-benzoyl-4-chloromethylpiperidine; m.p. 42–43 °C) [1]. An alternative Variant III proceeds directly from 4-chloromethylpiperidine hydrochloride with a 32% overall yield, offering a shorter but lower-yielding route [1]. This synthetic transparency contrasts with the 3-phenoxymethyl isomer, for which fewer detailed preparative routes are publicly documented, and with 4-benzylpiperidine, which is typically prepared via different reductive amination chemistry.

Synthetic route Process chemistry Scalability

4-(Phenoxymethyl)piperidine Highest-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Sigma-1 Receptor PET/SPECT Tracer Development Programs

4-(Phenoxymethyl)piperidine is the scaffold of choice for radiopharmaceutical programs targeting sigma-1 receptors. The scaffold has been clinically validated through [¹²³I]TPCNE, which demonstrated 8.7% human brain uptake and 42–73% specific binding blockable by haloperidol [1]. The broad σ₂/σ₁ selectivity window (1.19–121) and sub-nanomolar σ₁ Kᵢ values (0.38–24.3 nM) achievable through N-functionalization [2] enable systematic tuning of affinity and lipophilicity for optimal tracer kinetics. Procurement of the 4-substituted free base is mandatory; the 3-substituted positional isomer yields serotonin-directed pharmacology incompatible with sigma-1 imaging .

CNS Drug Discovery Lead Optimization Requiring Balanced Lipophilicity

For CNS-targeted medicinal chemistry campaigns where logP control is critical for avoiding hERG liability and non-specific tissue binding, 4-(phenoxymethyl)piperidine (logP 1.92) provides a 0.64 log unit lipophilicity advantage over 4-benzylpiperidine (logP 2.56) [1][2]. This places the phenoxymethyl scaffold within the optimal CNS drug-likeness range (logP 1–3) without requiring additional polar functionality that would increase molecular weight. The solid physical state (m.p. 41–43 °C) further facilitates accurate compound management in parallel synthesis .

Sigma Receptor Pharmacology Tool Compound Synthesis

Investigators developing selective sigma-1 vs. sigma-2 pharmacological tools benefit from the scaffold's demonstrated ability to achieve >100-fold σ₁ selectivity (σ₂/σ₁ ratio = 121) [1], substantially exceeding the maximum 9-fold selectivity reported for 4-benzylpiperidine-derived ligands [2]. The free amine handle allows rapid diversification via reductive amination, alkylation, or amide coupling, and the solid free base is amenable to automated weighing and library synthesis platforms.

Oncology Imaging Agent Preclinical Development

The 4-(phenoxymethyl)piperidine scaffold has demonstrated tumor-targeting capability through sigma receptor expression in melanoma models. [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine achieved tumor-to-blood ratios of 68.4 and tumor-to-muscle ratios of 31.7 at 48 hours post-injection in B16 melanoma-bearing mice [1]. This quantitative in vivo performance establishes the scaffold as a validated starting point for oncology imaging agent development, where high tumor-to-background contrast is the primary efficacy metric.

Quote Request

Request a Quote for 4-(Phenoxymethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.